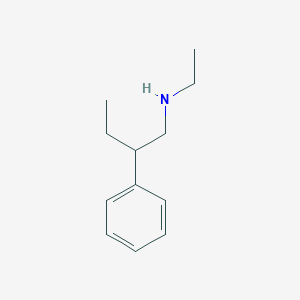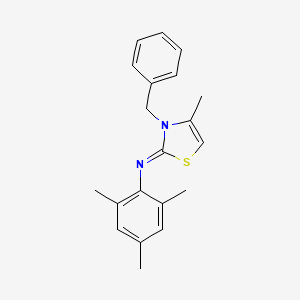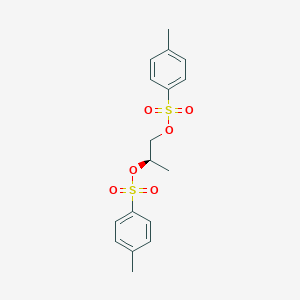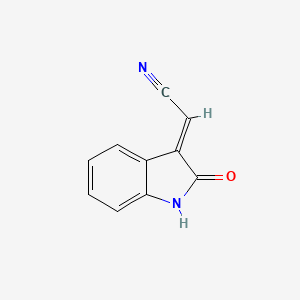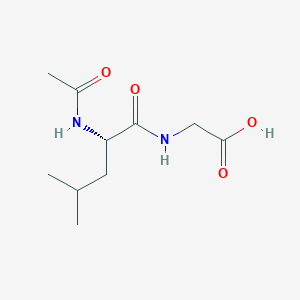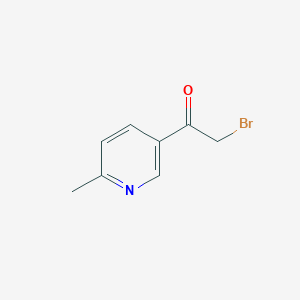
TRITA
Descripción general
Descripción
TRITA, also known as Tritan, is a copolyester developed by the Eastman Chemical Company. It is a transparent plastic designed to replace polycarbonate due to health concerns associated with Bisphenol A (BPA). Tritan is composed of three monomers: dimethyl terephthalate, cyclohexanedimethanol, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tritan is synthesized through a polycondensation reaction involving dimethyl terephthalate, cyclohexanedimethanol, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. The reaction is typically carried out under high temperature and vacuum conditions to remove the by-products, such as methanol and water, ensuring the formation of high molecular weight copolyester .
Industrial Production Methods
In industrial settings, the production of Tritan involves continuous polymerization processes. The monomers are fed into a reactor where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing into various products .
Análisis De Reacciones Químicas
Types of Reactions
Tritan undergoes several types of chemical reactions, including:
Oxidation: Tritan can be oxidized under harsh conditions, leading to the degradation of the polymer chain.
Hydrolysis: Tritan is susceptible to hydrolysis, especially under acidic or basic conditions, which can break down the ester bonds in the polymer.
Thermal Degradation: At elevated temperatures, Tritan can undergo thermal degradation, resulting in the breakdown of the polymer structure.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize Tritan.
Acids and Bases: Hydrochloric acid and sodium hydroxide can hydrolyze Tritan.
High Temperatures: Temperatures above 80°C can cause thermal degradation of Tritan.
Major Products Formed
Oxidation: Oxidation of Tritan can produce carbon dioxide, water, and various organic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tritan is used as a material for laboratory equipment due to its transparency and chemical resistance. It is also employed in the synthesis of various chemical compounds as a stable and inert substrate .
Biology
Tritan is used in biological research for the fabrication of petri dishes, culture flasks, and other laboratory containers. Its resistance to chemicals and transparency make it ideal for observing biological processes .
Medicine
In the medical field, Tritan is used to manufacture medical devices, such as syringes, vials, and surgical instruments. Its biocompatibility and lack of BPA make it a safer alternative to polycarbonate .
Industry
Industrially, Tritan is used in the production of consumer goods, such as water bottles, food containers, and baby products.
Mecanismo De Acción
Tritan exerts its effects primarily through its physical and chemical properties. Its molecular structure provides high impact resistance, chemical resistance, and thermal stability. The absence of BPA in its composition ensures that it does not exhibit estrogenic activity, making it a safer alternative for consumer products .
Comparación Con Compuestos Similares
Similar Compounds
Polycarbonate: Polycarbonate is a transparent plastic known for its high impact resistance and optical clarity. it contains BPA, which has raised health concerns.
Polyethylene Terephthalate Glycol (PETG): PETG is another copolyester used in similar applications as Tritan. It is known for its chemical resistance and ease of processing.
Polypropylene: Polypropylene is a versatile plastic used in various applications.
Uniqueness of Tritan
Tritan stands out due to its unique combination of properties, including high impact resistance, chemical resistance, and transparency. Its lack of BPA makes it a safer alternative to polycarbonate, and its thermal stability allows it to be used in a wide range of applications .
Propiedades
IUPAC Name |
1,4,7,10-tetrazacyclotridecan-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O/c14-9-1-2-10-3-4-11-5-6-12-7-8-13-9/h10-12H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUIVKNVSSLOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TRITA (1,4,8,11-Tetraazacyclotridecane-5-one)?
A1: this compound (1,4,8,11-Tetraazacyclotridecane-5-one) has a molecular formula of C9H18N4O and a molecular weight of 202.26 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: While the provided abstracts do not delve into detailed spectroscopic data for this compound, they mention techniques like NMR and EPR used to study its metal complexes. [, , ] For instance, variable temperature 17O NMR studies were crucial in determining water exchange rates in Gadolinium(III) complexes with this compound derivatives. []
Q3: Are there any studies about the performance and application of this compound under various conditions?
A: While specific studies on this compound’s performance under diverse conditions are not outlined in the provided abstracts, research highlights its potential in medical applications. [, , ] For instance, [153Sm]Samarium and [166Ho]Holmium complexes with this compound displayed promising characteristics for potential therapeutic use, particularly when conjugated to biomolecules. []
Q4: Does this compound exhibit any catalytic properties?
A: The provided abstracts do not mention any intrinsic catalytic properties of this compound itself. Its primary role in the discussed research is as a ligand in metal complexes. [, , , ]
Q5: How do structural modifications of this compound affect its chelating properties and complex stability?
A: Research indicates that modifying this compound's structure, such as changing the ring size or introducing different pendant arms, directly impacts its chelating properties and the stability of its complexes. For example, replacing acetate arms with methylphosphonate arms increases the thermodynamic stability of its complexes with lanthanides. [] Similarly, increasing the macrocycle cavity size from 12-membered DOTA to 14-membered TETA, passing through 13-membered this compound, influences the stability constants of the corresponding lanthanide complexes. []
Q6: Is there any information available regarding the compliance of this compound with SHE regulations?
A6: The provided abstracts focus primarily on the chemical and biological aspects of this compound and its complexes, without delving into specific SHE regulations.
Q7: Have any in vivo studies been conducted to assess the efficacy of this compound complexes?
A: Yes, in vivo studies using [153Sm]Samarium and [166Ho]Holmium complexes with this compound demonstrated promising results. [, ] Specifically, the [166Ho]Holmium-TRITA complex showed potential for bone targeting due to its significant bone uptake. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-bromophenoxy)methyl]benzoate](/img/structure/B3265161.png)
![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)
![1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol](/img/structure/B3265198.png)
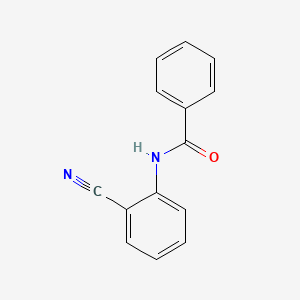
![Sodium;[[(2S)-1-[2,3-di(hexadecanoyloxy)propoxy]-3-hydroxy-1-oxopropan-2-yl]amino]-hydroxyphosphinate](/img/structure/B3265206.png)
